molecular formula C8H11Cl3N2 B14771833 2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride

2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride

Cat. No.: B14771833
M. Wt: 241.5 g/mol
InChI Key: VTCBOPRDHMKDEM-UHFFFAOYSA-N
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Description

2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 It is a white solid that is soluble in water and other polar solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride typically involves the reaction of 3,6-dichloropyridine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichloropyridin-4-yl)propan-2-amine
  • 2-(pyridin-2-yl)propan-2-amine hydrochloride
  • 2-(pyridin-3-yl)propan-2-amine

Uniqueness

2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity. This positioning can result in different pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C8H11Cl3N2

Molecular Weight

241.5 g/mol

IUPAC Name

2-(3,6-dichloropyridin-2-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C8H10Cl2N2.ClH/c1-8(2,11)7-5(9)3-4-6(10)12-7;/h3-4H,11H2,1-2H3;1H

InChI Key

VTCBOPRDHMKDEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=N1)Cl)Cl)N.Cl

Origin of Product

United States

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